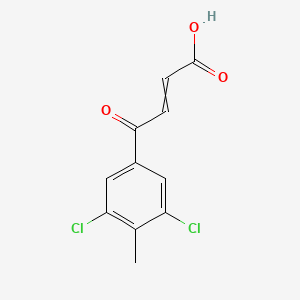
MK-8318
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8318 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated benzoyl group, and a quinoline moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of MK-8318 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the cyclopropyl and quinoline intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopropyl and quinoline groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The fluorinated benzoyl group can participate in nucleophilic substitution reactions, with common reagents including halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
MK-8318 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific chemical properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of MK-8318 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to MK-8318 include other fluorinated quinoline derivatives and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of these features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H26F4N2O5 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1 |
InChI Key |
BNMORDXQPYWZBW-FZOAFFARSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)N(C3=C([C@@H]2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)

![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)

